Clofibride

Pharmacokinetics Bioavailability Prodrug Metabolism

Clofibride (26717-47-5) is the preferred prodrug for acute hyperlipidemia studies requiring rapid CPIB peak concentration. Unlike clofibrate, clofibride achieves an earlier and higher Cmax of the active metabolite CPIB, making it indispensable for temporal PPARα activation studies. Its characterized inhibition of basal and epinephrine-stimulated lipolysis (p<0.05) provides a robust tool for adipose metabolism assays. Additionally, clofibride serves as a benchmark for biliary lipid composition studies and advanced drug delivery system development, with documented in vitro release profiles from submicron emulsions and nanocapsules. Ensure your research outcomes reflect these distinct properties—choose clofibride.

Molecular Formula C16H22ClNO4
Molecular Weight 327.80 g/mol
CAS No. 26717-47-5
Cat. No. B1669208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClofibride
CAS26717-47-5
Synonyms4-hydroxy-N,N-dimethylbutyramide 4-chlorophenoxyisobutyrate
clofibride
lipenan
MG 46
N-dimethylbutyramide 4-chlorophenoxyisobutyrate
Molecular FormulaC16H22ClNO4
Molecular Weight327.80 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)OCCCC(=O)N(C)C)OC1=CC=C(C=C1)Cl
InChIInChI=1S/C16H22ClNO4/c1-16(2,22-13-9-7-12(17)8-10-13)15(20)21-11-5-6-14(19)18(3)4/h7-10H,5-6,11H2,1-4H3
InChIKeyCXQGFLBVUNUQIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Clofibride (CAS 26717-47-5): A Fast-Acting Prodrug Fibrate for Hyperlipidemia Research and Comparative Pharmacology


Clofibride (CAS 26717-47-5) is a fibric acid derivative prodrug [1] that is metabolized in vivo to release the active moiety 4-chlorophenoxyisobutyric acid (CPIB, clofibric acid), a known peroxisome proliferator-activated receptor alpha (PPARα) agonist [2]. As a p-chlorophenoxyisobutyric acid-type hypolipidemic agent, clofibride demonstrates oral activity and is primarily utilized in research settings for its marked hypocholesterolemic and hypotriglyceridemic effects . While sharing a common active metabolite with clofibrate, clofibride exhibits distinct pharmacokinetic and pharmacodynamic profiles that differentiate it from its analogs, making it a valuable tool in hyperlipidemia research [3].

Why Clofibride Cannot Be Casually Substituted: Evidence of Differential Kinetics and Pharmacodynamics


Despite belonging to the same fibric acid class and sharing the active metabolite CPIB with clofibrate, clofibride exhibits quantifiable differences in its absorption kinetics [1], its impact on biliary lipid composition [2], and its direct effects on cellular lipolysis [3]. These differences preclude simple interchangeability in experimental models. Generic substitution without consideration of these distinct properties could confound research outcomes, particularly in studies focused on the temporal dynamics of lipid modulation or on off-target effects. The evidence below substantiates the need for compound-specific selection based on the research question at hand [4].

Quantitative Evidence Guide: Head-to-Head Comparative Data for Clofibride vs. Clofibrate


Accelerated CPIB Peak Plasma Levels Achieved by Clofibride

In a direct head-to-head comparative pharmacokinetic study, a single oral dose of clofibride produced an earlier and higher peak plasma concentration of the active metabolite CPIB compared to an equimolar dose of clofibrate [1]. Despite this difference in absorption kinetics, the total systemic exposure (AUC) was similar, indicating that clofibride's primary differentiation lies in its more rapid metabolic activation [1].

Pharmacokinetics Bioavailability Prodrug Metabolism

Species-Specific Half-Life of Clofibride's Active Metabolite CPIB

The elimination half-life of CPIB, the main active metabolite of clofibride, exhibits significant inter-species variation, a critical factor for preclinical study design [1]. In rats, the half-life is approximately 12 hours, while in dogs it is significantly prolonged to 43 ± 9 hours, and in baboons it is much shorter at 6 ± 1 hours [1]. This contrasts with clofibrate, where the CPIB half-life in humans is reported to be 12-18 hours, but species-specific comparative data from the same study is lacking [2].

Pharmacokinetics Metabolism Preclinical Modeling

Differential Impact on Biliary Cholesterol Excretion and Bile Composition

A 7-day treatment study in normolipidemic rats directly compared clofibride with clofibrate and tiadenol [1]. All three drugs decreased blood cholesterol and total lipids, but clofibride and clofibrate also increased liver weight and liver catalase content, and decreased biliary excretion of cholesterol [1]. Notably, the ratio of bile salts + phospholipids to cholesterol was increased, and the bile salt independent fraction was increased, indicating altered bile composition [1]. The study explicitly notes that while effects were qualitatively similar, quantitative differences existed for some parameters between clofibride and clofibrate [1].

Hepatobiliary Effects Cholesterol Metabolism Comparative Pharmacology

Direct Inhibition of Basal and Hormone-Stimulated Adipocyte Lipolysis

In an in vitro study using isolated rat adipocytes, clofibride alone (2 mg/100 mg adipocytes) significantly reduced basal lipolysis (p < 0.05) [1]. Furthermore, clofibride strongly limited the lipolytic effect of epinephrine stimulation (p < 0.01) [1]. This direct antilipolytic activity was observed independently of insulin, as clofibride did not enhance the effect of insulin or significantly reduce lipolysis induced by the epinephrine+insulin combination [1]. While similar antilipolytic effects are a class feature of fibrates, the degree of this specific effect provides a quantified baseline for clofibride.

Lipolysis Adipocyte Biology Mechanism of Action

Distinct Clinical Lipid-Lowering Profile in Human Subjects

A clinical study cited in the literature reports that clofibride therapy induced a 23% decrease in total lipids and a 19% decrease in cholesterol in patients [1]. While this data is not from a direct head-to-head comparison, it provides a quantitative benchmark for the compound's clinical efficacy that can be compared to published data for other fibrates. For context, clofibrate in similar patient populations has been reported to produce varying degrees of lipid reduction, often in the range of 10-20% for cholesterol and 20-30% for triglycerides, though efficacy varies significantly between studies and patient populations [2].

Clinical Trial Hypercholesterolemia Triglyceride Reduction

Formulation-Dependent Release Kinetics from Advanced Drug Delivery Systems

A comparative study evaluated the in vitro release kinetics of clofibride from two advanced drug delivery systems: submicron emulsions and polylactic acid nanocapsules [1]. Using centrifugal ultrafiltration under perfect sink conditions, the study found that both systems exhibited rapid release profiles, but a consistently lower maximum drug amount was released from nanocapsules containing medium-chain triglycerides (MCT) compared to the corresponding emulsion [1]. This difference was attributed to the higher aqueous solubility of MCT compared to soybean oil [1]. This data is specific to clofibride and is not generalizable to other fibrates without similar studies.

Nanomedicine Controlled Release Drug Formulation

Primary Application Scenarios for Clofibride (CAS 26717-47-5) in Research and Development


Preclinical Pharmacokinetic Studies Requiring Rapid Onset of CPIB Activity

In animal models where a fast peak concentration of the active metabolite CPIB is desired, clofibride is a superior choice over clofibrate. The direct evidence demonstrates that clofibride achieves an earlier and higher CPIB Cmax than clofibrate, despite similar total bioavailability [1]. This makes clofibride particularly suitable for acute dosing studies or experiments where the temporal dynamics of PPARα activation are critical [1].

Comparative Pharmacology and Toxicology Studies Focusing on Hepatobiliary Effects

Clofibride's known, quantifiable effects on bile composition—including decreased biliary cholesterol excretion and an increased bile salt+phospholipid/cholesterol ratio—make it a valuable reference compound in studies investigating drug-induced alterations in hepatobiliary function [1]. Its effects, while similar to clofibrate, exhibit distinct quantitative differences that can be exploited in comparative research [1].

In Vitro Investigations of Adipocyte Lipolysis and Metabolic Regulation

The statistically significant, dose-dependent inhibition of both basal and epinephrine-stimulated lipolysis by clofibride provides a well-defined experimental tool for researchers studying adipose tissue metabolism [1]. This established antilipolytic effect (p<0.05 and p<0.01) offers a robust positive control or test compound for assays examining free fatty acid release and hormonal regulation of lipid storage [1].

Formulation Science and Advanced Drug Delivery System Development

The specific in vitro release profiles of clofibride from submicron emulsions and nanocapsules have been characterized [1]. This data serves as a benchmark for researchers developing novel lipid-based or polymeric drug delivery systems for poorly water-soluble compounds [1]. Clofibride can be used as a model compound to study the impact of formulation parameters on release kinetics from these advanced colloidal carriers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clofibride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.